molecular formula C10H13FN2O3S B4457091 2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE

2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]PROPANAMIDE

Cat. No.: B4457091
M. Wt: 260.29 g/mol
InChI Key: VCIKBLLIGFHBIK-UHFFFAOYSA-N
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Description

2-[N-(3-Fluorophenyl)methanesulfonamido]propanamide is an organic compound with the molecular formula C10H12FNO4S It is a derivative of propanamide, featuring a fluorophenyl group and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-fluorophenyl)methanesulfonamido]propanamide typically involves the reaction of 3-fluoroaniline with methanesulfonyl chloride to form N-(3-fluorophenyl)methanesulfonamide. This intermediate is then reacted with acryloyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-fluorophenyl)methanesulfonamido]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-(3-fluorophenyl)methanesulfonamido]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(3-fluorophenyl)methanesulfonamido]propanamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)methanesulfonamide
  • N-(4-Fluorophenyl)methanesulfonamide
  • N-(3-Chlorophenyl)methanesulfonamide

Uniqueness

2-[N-(3-fluorophenyl)methanesulfonamido]propanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c1-7(10(12)14)13(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKBLLIGFHBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N(C1=CC(=CC=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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